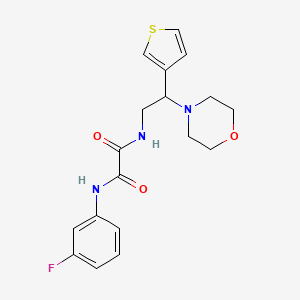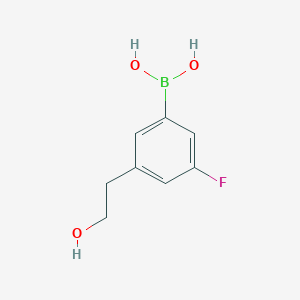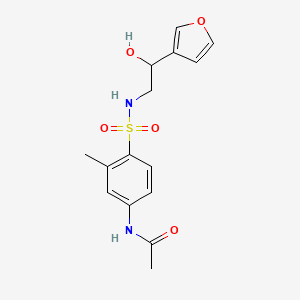![molecular formula C14H23NO4 B2980360 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 1250999-64-4](/img/structure/B2980360.png)
7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250999-64-4 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid . The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .
Aplicaciones Científicas De Investigación
Spirocyclic Compounds as Pseudopeptides
Research has focused on the synthesis of spirocyclic compounds as conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized derivatives of diazaspiro decanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, aiming to mimic gamma-turn/distorted type II beta-turn structures in peptides. These compounds offer insights into the conformational preferences of peptide chains and their potential utility in designing peptidomimetics (Fernandez et al., 2002).
Building Blocks for Polyketides
Shklyaruck (2015) developed an efficient procedure for transforming derivatives of diethyl (S)-malate into building blocks for the synthesis of arenamides A and C, compounds known for their pronounced antitumor activity. This showcases the potential of using spirocyclic compounds in the synthesis of biologically active molecules (Shklyaruck, 2015).
Reagent for Boc Protecting Group Introduction
Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD), for introducing the Boc protecting group to amines, demonstrating its utility in preparing N-Boc-amino acids and esters without racemization. This highlights the role of spirocyclic compounds in facilitating the synthesis of protected amino acids (Rao et al., 2017).
Acid-Catalyzed Rearrangements
Nativi et al. (1989) explored the acid-catalyzed rearrangement of aziridines derived from spirocyclic acetals, leading to the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This study illustrates the potential of spirocyclic compounds in synthesizing complex sugar analogs (Nativi et al., 1989).
Linkers for Solid-Phase Synthesis
Leisvuori et al. (2008) found 1,6-Dioxaspiro[4,4]nonane-2,7-dione to react readily with alcohols, leading to the development of an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides. This methodology could significantly facilitate the synthesis of oligonucleotides with sensitive functional groups (Leisvuori et al., 2008).
Propiedades
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOWNBSVXXGVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)
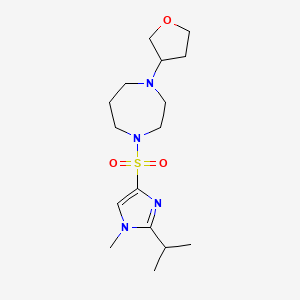
![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)
![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)
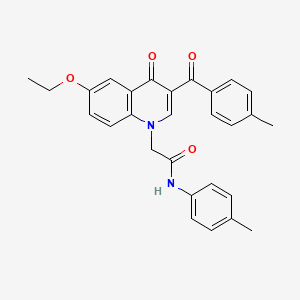
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)
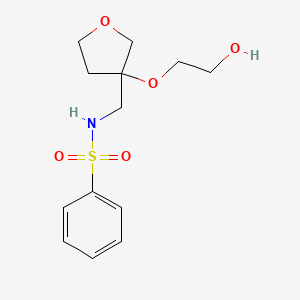
![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)
